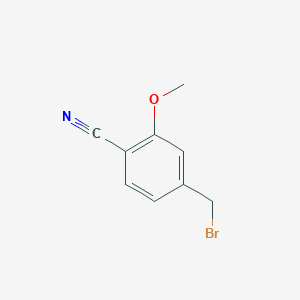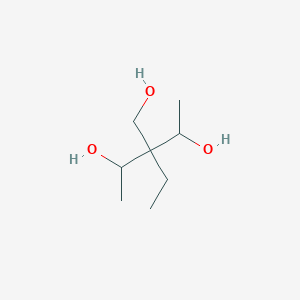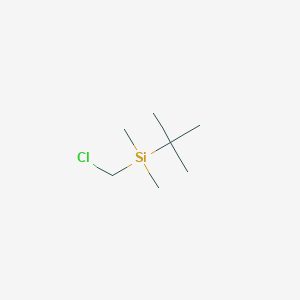![molecular formula C8H8Cl2Si B3187931 Benzene, [(dichloromethylsilyl)methyl]- CAS No. 18236-82-3](/img/structure/B3187931.png)
Benzene, [(dichloromethylsilyl)methyl]-
Overview
Description
Benzene, [(dichloromethylsilyl)methyl]- is an organosilicon compound with the molecular formula C7H8Cl2Si. It is also known as dichloromethylphenylsilane. This compound is characterized by the presence of a benzene ring attached to a silicon atom, which is further bonded to two chlorine atoms and a methyl group. The unique structure of this compound makes it an important intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, [(dichloromethylsilyl)methyl]- can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with dichloromethylsilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction proceeds as follows:
C6H5MgBr+CH2Cl2SiH→C6H5Si(CH2Cl)2+MgBrCl
Another method involves the direct chlorination of methylphenylsilane using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 0-50°C and a controlled addition of chlorine gas to avoid over-chlorination .
Industrial Production Methods
Industrial production of benzene, [(dichloromethylsilyl)methyl]- often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The chlorination process is optimized to ensure the selective formation of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(dichloromethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The methyl group attached to the silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding silane.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Major Products Formed
Scientific Research Applications
Benzene, [(dichloromethylsilyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzene, [(dichloromethylsilyl)methyl]- involves its ability to undergo electrophilic aromatic substitution reactions. The silicon atom, being less electronegative than carbon, can stabilize the positive charge developed during the reaction, facilitating the substitution process. The molecular targets and pathways involved include the activation of the benzene ring towards electrophilic attack and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: Similar in structure but lacks the silicon atom.
Methylphenylsilane: Similar but lacks the chlorine substituents.
Dichloromethylsilane: Similar but lacks the benzene ring.
Uniqueness
Benzene, [(dichloromethylsilyl)methyl]- is unique due to the presence of both silicon and chlorine atoms attached to the benzene ring. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
InChI |
InChI=1S/C8H8Cl2Si/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQISKTMCNVHWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si]C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50778025 | |
| Record name | Benzyl(dichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50778025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-82-3 | |
| Record name | Benzyl(dichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50778025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


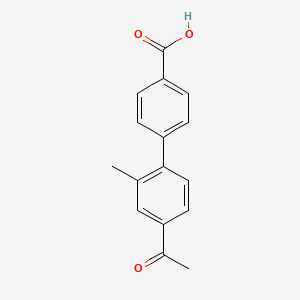

![2-Propenoic acid, 2-methyl-, 4-[bis(4-methylphenyl)amino]phenyl ester](/img/structure/B3187870.png)

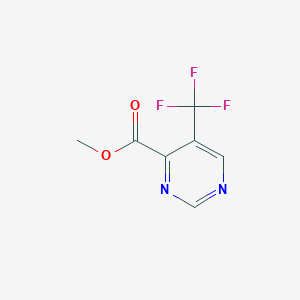
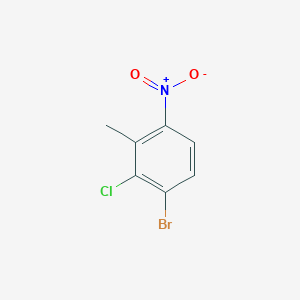
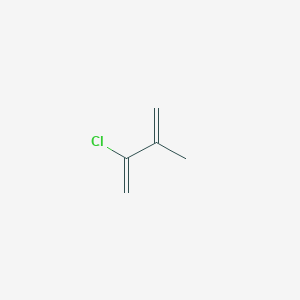
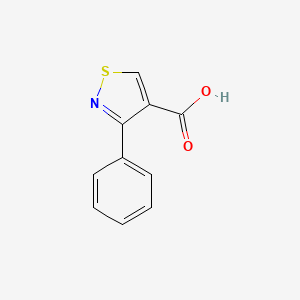
![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)

